1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a cyclobutane backbone with a carboxylic acid group at position 1, an Fmoc-protected amino group, and a pyridin-2-yl substituent at position 2. The pyridinyl group adds aromaticity and π-π interaction capabilities, distinguishing it from purely aliphatic analogs . Its molecular formula is C23H20N2O4, with a molecular weight of 388.42 g/mol (calculated from ).
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C25H22N2O4/c28-23(29)25(13-16(14-25)22-11-5-6-12-26-22)27-24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,16,21H,13-15H2,(H,27,30)(H,28,29) |
InChI Key |
BGGXLQYSDMZZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following key steps:
Starting Material Selection: The synthesis begins with a suitably substituted cyclobutane amino acid precursor, often with the pyridin-2-yl substituent already introduced or introduced via cross-coupling or substitution reactions.
Amino Group Protection: The amino group is protected using the Fmoc group to prevent undesired side reactions during subsequent synthetic manipulations. The Fmoc protecting group is introduced by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or equivalent reagents under basic conditions.
Carboxylic Acid Functionalization: The carboxyl group is preserved or introduced via oxidation or hydrolysis steps, depending on the precursor used.
Purification: The final product is purified typically by crystallization or chromatographic methods to achieve high purity suitable for peptide synthesis applications.
Detailed Synthetic Procedure Example
A representative synthetic procedure adapted from peptide synthesis literature and cyclobutane amino acid derivatives is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting cyclobutane amino acid with pyridin-2-yl substituent | Obtain or synthesize the substituted cyclobutane amino acid precursor |
| 2 | 1.1 eq 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 2 eq base (e.g., DIPEA), solvent: dry dichloromethane or DMF, 0–25 °C, 2–4 hours | Fmoc protection of the amino group to yield the Fmoc-protected amino acid |
| 3 | Work-up with aqueous acid/base washes, extraction | Removal of excess reagents and impurities |
| 4 | Purification by recrystallization or silica gel chromatography | Isolation of pure 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
This method parallels the general approach for Fmoc-protected cyclobutane amino acids described in peptide synthesis protocols.
Automated Peptide Synthesizer Adaptation
For incorporation into peptides, the compound is often synthesized or handled on solid-phase peptide synthesizers using the following cycle:
| Step No. | Process | Reagents | Time |
|---|---|---|---|
| 1 | Resin swelling | Dry dichloromethane (CH2Cl2) and dimethylformamide (DMF) | 15 min each |
| 2 | Fmoc deprotection | 20% piperidine in DMF | 5 min + 15 min |
| 3 | Washing | DMF and CH2Cl2 | Multiple washes |
| 4 | Coupling | 3.5 eq Fmoc-amino acid, 3.5 eq coupling reagent (e.g., HATU, PyBOP), 7 eq DIPEA | 40 min |
| 5 | Washing | DMF and CH2Cl2 | Multiple washes |
This cycle is repeated to elongate the peptide chain with the Fmoc-protected amino acid derivative.
Analytical Data and Characterization
The compound is characterized by:
| Property | Typical Value |
|---|---|
| Molecular Formula | C21H20N2O4 (including pyridin-2-yl) |
| Molecular Weight | Approx. 352–365 g/mol (depending on exact substitution) |
| Purity | ≥95% by HPLC |
| Melting Point | Typically around 180–190 °C (varies with substitution) |
Spectroscopic methods such as NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity.
Research Discoveries and Applications
The introduction of the pyridin-2-yl substituent on the cyclobutane ring enhances the conformational constraint and potential binding interactions in peptide mimetics, improving biological activity and stability.
The Fmoc protecting group is widely used in solid-phase peptide synthesis due to its mild removal conditions and stability during coupling reactions, enabling the efficient synthesis of complex peptides incorporating cyclobutane amino acids.
Studies have demonstrated that cyclobutane-containing amino acids with Fmoc protection can be synthesized with high yield and purity, facilitating their use in medicinal chemistry and peptide drug development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoren-9-ylmethoxycarbonyl group acts as a protective group, allowing the compound to selectively interact with its target without undergoing premature reactions. The cyclobutane ring and pyridin-2-yl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Backbones
a. (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- Structure: Propanoic acid backbone instead of cyclobutane.
- Key Differences : Reduced steric strain and rigidity compared to the cyclobutane derivative. The absence of a strained ring may improve solubility but reduce conformational constraints in peptide chains .
- Molecular Formula : C23H20N2O4 (identical to the target compound but with a linear backbone).
b. 1-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)cyclobutane-1-carboxylic acid (Fmoc-AC4C-OH)
- Structure : Cyclobutane backbone but lacks the pyridin-2-yl group.
- This derivative is simpler to synthesize but less versatile in applications requiring π-π stacking or chelation .
- Molecular Formula: C20H19NO4 (smaller due to missing pyridine substituent).
Analogues with Different Ring Sizes
a. (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid
- Structure : Cyclopentane ring instead of cyclobutane.
- The conformational flexibility of cyclopentane may alter peptide secondary structures .
- Molecular Formula: C19H17NO5.
b. 3-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclobutane-1-carboxylic acid
- Structure : Cyclopropane-amido-cyclobutane hybrid.
- Key Differences : Cyclopropane introduces extreme ring strain, increasing reactivity. The hybrid structure may enable unique binding properties in drug design .
- Molecular Formula : C25H26N2O5 .
Functional Group Variations
a. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-3-(thiophen-3-yl)propanoic acid
- Structure : Thiophene substituent instead of pyridine.
- Key Differences : Thiophene’s sulfur atom enhances hydrophobicity and alters electronic properties compared to pyridine’s nitrogen. This may affect solubility and intermolecular interactions .
- Molecular Formula: C22H19NO4S.
b. 1-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]-3-methylpyrrolidine-3-carboxylic acid
- Structure : Pyrrolidine ring and branched aliphatic chain.
- Key Differences : The pyrrolidine ring introduces a saturated heterocycle, affecting hydrogen-bonding capacity and steric bulk. Applications may favor this in rigid peptide scaffolds .
- Molecular Formula : C27H32N2O5 .
Physicochemical and Functional Comparisons
Biological Activity
Overview
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-Cyclobutane, is a synthetic compound belonging to the class of amino acid derivatives. Its unique structure, characterized by a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as an important molecule in peptide synthesis and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₁O₄ |
| Molecular Weight | 337.35 g/mol |
| CAS Number | 885951-77-9 |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | 180 - 185 °C |
Fmoc-Cyclobutane primarily functions as a protective group in peptide synthesis, allowing for selective deprotection of amino groups during the formation of peptide bonds. The Fmoc group can be removed under basic conditions, facilitating further functionalization of the amino group. This compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are crucial for accurate peptide assembly.
Biochemical Interactions
Fmoc-Cyclobutane plays a significant role in biochemical reactions related to peptide synthesis:
- Peptide Bond Formation : The compound's structure allows it to participate in coupling reactions with other amino acids or peptides, essential for building complex protein structures.
- Enzyme Interaction : It influences the activity of various enzymes involved in peptide synthesis, impacting cellular processes like signaling and metabolism .
Cellular Effects
The biological activity of Fmoc-Cyclobutane extends to its effects on cellular processes:
- Gene Expression : By facilitating the synthesis of specific peptides, this compound can modulate gene expression and cellular signaling pathways.
- Metabolic Pathways : It is involved in metabolic pathways that regulate the formation of bioactive peptides, essential for various physiological functions .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications and biological activities of Fmoc-Cyclobutane:
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Analogous compounds have shown promise in neuroprotection, suggesting that Fmoc-Cyclobutane could play a role in developing treatments for neurodegenerative diseases.
- Peptide Synthesis Efficiency : Studies demonstrate that using Fmoc-Cyclobutane enhances the efficiency of peptide synthesis in laboratory settings, leading to higher yields and purities of desired peptides .
Dosage Effects in Animal Models
Animal studies have shown that dosage significantly impacts the biological activity of Fmoc-Cyclobutane:
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis typically involves three stages: (1) cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, (2) introduction of the pyridin-2-yl group through nucleophilic substitution or cross-coupling reactions, and (3) Fmoc protection of the amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in basic conditions (e.g., NaHCO₃/DMF). Purification is achieved via reversed-phase HPLC or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized to confirm structural integrity?
Use a combination of:
Q. What solvents and conditions are optimal for storage?
Store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid aqueous buffers or protic solvents (e.g., methanol), which may degrade the Fmoc group. Stability under inert atmospheres (N₂/Ar) is critical for long-term storage .
Advanced Research Questions
Q. How can synthetic yields be improved for the cyclobutane core?
Optimize ring-closing strategies:
- Photochemical [2+2] cycloaddition : Use UV light (254 nm) with sensitizers like acetone to enhance regioselectivity.
- Strain-release cyclization : Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) for stereocontrolled formation.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
Q. How to address contradictory data in Fmoc deprotection kinetics?
Conflicting reports on Fmoc stability may arise from solvent polarity or base strength. Methodological recommendations:
- Use 20% piperidine in DMF for 30 minutes (standard for peptide synthesis).
- Avoid strong bases (e.g., NaOH) that risk cyclobutane ring opening.
Validate deprotection efficiency via UV-Vis (301 nm absorbance for dibenzofulvene byproduct) .
Q. What strategies mitigate racemization during peptide coupling?
Q. How does the pyridin-2-yl group influence biological interactions?
The pyridine ring enhances:
Q. What analytical methods resolve stereochemical ambiguities in the cyclobutane ring?
- X-ray crystallography : Definitive assignment of cis or trans substituents.
- NOESY NMR : Detect spatial proximity between cyclobutane protons and pyridin-2-yl groups.
- VCD spectroscopy : Differentiate enantiomers in chiral environments .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles?
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) likely stem from:
- Protonation state : The pyridin-2-yl group’s pH-dependent solubility (soluble below pH 4).
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in PBS.
Standardize solubility assays using nephelometry or LC-MS quantification .
Comparative Studies
Q. How does this compound compare to Fmoc-protected cyclopropane analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
